molecular formula C11H10S B156155 Naphthalene, 1-(methylthio)- CAS No. 10075-72-6

Naphthalene, 1-(methylthio)-

Cat. No.: B156155
CAS No.: 10075-72-6
M. Wt: 174.26 g/mol
InChI Key: DKICYCNWKRHPFR-UHFFFAOYSA-N
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Description

Naphthalene, 1-(methylthio)- is an organic compound with the molecular formula C11H10S. It is a derivative of naphthalene, where a methylthio group (-SCH3) is attached to the first carbon of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-(methylthio)- typically involves the introduction of a methylthio group to the naphthalene ring. One common method is the reaction of naphthalene with methylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as benzene .

Industrial Production Methods: In an industrial setting, the production of Naphthalene, 1-(methylthio)- can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. Catalysts such as copper chloride on alumina (CuCl2-Al2O3) are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene, 1-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1-(methylthio)- involves its interaction with various molecular targets. The methylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular proteins and enzymes. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Comparison: Naphthalene, 1-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to naphthalene, it has enhanced reactivity due to the sulfur atom. Compared to 1-methylnaphthalene, it has different oxidation and reduction behaviors. Compared to 1-nitronaphthalene, it has different toxicological and biological activities .

Properties

IUPAC Name

1-methylsulfanylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKICYCNWKRHPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143487
Record name Naphthalene, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-72-6
Record name Naphthalene, 1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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